molecular formula C15H15N5S B6458815 N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine CAS No. 2549027-36-1

N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine

Cat. No. B6458815
CAS RN: 2549027-36-1
M. Wt: 297.4 g/mol
InChI Key: FIJYURYBNCJCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine” is a complex organic compound. It contains a pyridine ring, a thieno[3,2-d]pyrimidine ring, and an azetidine ring. Compounds with these structures are often used in medicinal chemistry due to their wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings. Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .

Scientific Research Applications

Leukemia Treatment

“N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine” is structurally similar to Imatinib , which is one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. It functions as a specific inhibitor of a number of tyrosine kinase enzymes. It occupies the TK active site, leading to a decrease in activity.

Optical Signal Processing

Materials having nonlinear optical properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors . Organic push–pull molecules containing donor and acceptor groups, like “N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine”, could potentially be used in these applications .

Antibacterial Activity

Compounds with pyrrolo [2,3-d]pyrimidine moiety, which is present in “N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine”, have been reported to show antibacterial activity . This suggests that “N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine” could potentially be used in the development of new antibacterial drugs .

Antifungal Activity

Similarly, compounds with pyrrolo [2,3-d]pyrimidine moiety have also shown antifungal activity . This suggests potential applications of “N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine” in antifungal drug development .

Anti-inflammatory Activity

Pyrrolo [2,3-d]pyrimidine moiety containing compounds have been reported to exhibit anti-inflammatory activity . Therefore, “N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine” could potentially be used in the development of anti-inflammatory drugs .

Anticancer Activity

Compounds with pyrrolo [2,3-d]pyrimidine moiety have shown anti-cancer activity . This suggests that “N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine” could potentially be used in the development of new anticancer drugs .

Mechanism of Action

Target of Action

The primary targets of N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine are the KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase . These enzymes play a crucial role in the regulation of gene expression by modulating the methylation status of histones, proteins that package and order DNA into structural units called nucleosomes.

Mode of Action

This compound interacts with its targets by binding to the Fe(II) in the active site of the KDM4 and KDM5 enzymes . This interaction inhibits the activity of these enzymes, preventing them from demethylating histones and thereby altering gene expression .

Biochemical Pathways

The inhibition of KDM4 and KDM5 enzymes affects the histone methylation pathways . Histone methylation is a key epigenetic mechanism that controls gene expression. By inhibiting these enzymes, the compound can alter the methylation status of histones, leading to changes in gene expression that can have downstream effects on various cellular processes .

Pharmacokinetics

Similar compounds have been shown to have good cellular permeability , suggesting that this compound may also be well-absorbed and distributed throughout the body

Result of Action

The result of the action of N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine is the alteration of gene expression due to changes in histone methylation. This can have a variety of effects at the molecular and cellular level, depending on the specific genes affected .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses in medicinal chemistry, given the interest in pyridopyrimidines and other N-heterocycles .

properties

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-19(15-14-12(5-7-21-14)17-10-18-15)11-8-20(9-11)13-4-2-3-6-16-13/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJYURYBNCJCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine

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